N-Nitrosomethyl-N-heptylamine
CAS No.: 16338-99-1
Cat. No.: VC21078932
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16338-99-1 |
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Molecular Formula | C8H18N2O |
Molecular Weight | 158.24 g/mol |
IUPAC Name | N-heptyl-N-methylnitrous amide |
Standard InChI | InChI=1S/C8H18N2O/c1-3-4-5-6-7-8-10(2)9-11/h3-8H2,1-2H3 |
Standard InChI Key | REAKWIQVJUHNOX-UHFFFAOYSA-N |
SMILES | CCCCCCCN(C)N=O |
Canonical SMILES | CCCCCCCN(C)N=O |
Introduction
Chemical Identity and Structure
N-Nitrosomethyl-N-heptylamine (CAS Registry Number: 16338-99-1) is a nitrosamine characterized by a nitroso group (-N=O) attached to a nitrogen atom, which is also bonded to a methyl group and a heptyl chain. The molecular formula for this compound is C8H18N2O with a molecular weight of 158.24 g/mol . The structure conforms to the general formula of nitrosamines, which contain two nitrogen atoms connected by a single bond, with one nitrogen attached to the nitroso group and the other to alkyl substituents .
The compound is also known by several synonyms, including:
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N-Nitrosomethylheptylamine
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1-Heptanamine, N-methyl-N-nitroso-
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Nitrosomethyl-n-heptylamine
Physical and Chemical Properties
Physical Properties
N-Nitrosomethyl-N-heptylamine exists as a yellow liquid at standard temperature and pressure . The physical properties of this compound are summarized in the table below:
Chemical Properties
The chemical behavior of N-Nitrosomethyl-N-heptylamine is heavily influenced by its N-nitroso group, which contributes to its reactivity and stability characteristics. Like other nitrosamines, it exhibits resonance structures that affect its chemical properties . The N-N bond displays significant double bond character with a rotation barrier of approximately 23 kcal/mol, similar to other dialkylnitrosamines .
The compound undergoes photolysis under UV light exposure, which induces fragmentation of the N-N bond. This photosensitivity can lead to the formation of radicals and subsequent decomposition products . The chemical reactivity of nitrosamines, including N-Nitrosomethyl-N-heptylamine, is particularly important in understanding their toxicological profile and environmental fate.
Synthesis and Occurrence
Synthesis
N-Nitrosomethyl-N-heptylamine can be synthesized through the nitrosation of N-methylheptylamine. This process typically involves the reaction of the secondary amine with nitrosating agents, such as nitrite under acidic conditions. The reaction can be represented as:
CH₃(CH₂)₆N(CH₃)H + NO₂⁻ + H⁺ → CH₃(CH₂)₆N(CH₃)N=O + H₂O
Toxicological Profile
Carcinogenicity
N-Nitrosomethyl-N-heptylamine has demonstrated significant carcinogenic activity in laboratory animal studies . As part of the NMA group, it has been shown to induce tumors in multiple organ sites across different animal species.
The table below summarizes the tumor sites observed in different laboratory animal species following exposure to N-Nitrosomethyl-N-heptylamine:
Many of these tumors are rare in the respective animal species, which strengthens the evidence for carcinogenic potential of this compound. The carcinogenic activity of N-Nitrosomethyl-N-heptylamine, like other nitrosamines, is believed to operate through genotoxic mechanisms, requiring metabolic activation by cytochrome P450 enzymes .
Genotoxicity
N-Nitrosomethyl-N-heptylamine has demonstrated genotoxic activity in various test systems . The compound has been shown to:
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Form DNA adducts in rats in vivo
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Induce mutations in bacterial systems
These genotoxic effects are consistent with the proposed mechanism of carcinogenicity for nitrosamines, which involves metabolic activation to form alkylating agents capable of damaging DNA. The formation of DNA adducts is a critical step in the initiation of carcinogenesis .
Metabolism
The metabolism of N-Nitrosomethyl-N-heptylamine follows pathways similar to other NMAs and involves several key steps :
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Metabolic activation by cytochrome P450 enzymes through α-hydroxylation
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Formation of unstable intermediates, including alkyl diazonium ions
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Generation of reactive species capable of alkylating DNA and other cellular macromolecules
Several metabolites formed during the metabolism of N-Nitrosomethyl-N-heptylamine are themselves carcinogenic or genotoxic, including formaldehyde, N-nitrososarcosine, and N-methyl-nitroso-2-oxopropylamine (MOP) . The metabolism of N-Nitrosomethyl-N-heptylamine is similar across different mammalian species, suggesting potential relevance to human health risks .
Health Implications and Regulatory Status
The carcinogenic potential of N-Nitrosomethyl-N-heptylamine poses significant health concerns, particularly given its occurrence in consumer products and potential environmental contamination. Based on animal studies, chronic exposure to this compound may increase the risk of various cancers, particularly in the respiratory tract, digestive system, and liver .
Regulatory agencies have recognized the health risks associated with nitrosamines, including N-Nitrosomethyl-N-heptylamine:
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N-Nitrosomethyl-N-heptylamine is listed under California's Proposition 65 as a chemical known to cause cancer
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It is classified as a probable human carcinogen by multiple health organizations
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Regulatory limits have been established for nitrosamines in various contexts, including consumer products, pharmaceuticals, and drinking water
Recent concerns about nitrosamine contamination have led to increased regulatory scrutiny and numerous product recalls, particularly in pharmaceuticals . While these recalls have primarily focused on related nitrosamines like NDMA and NDEA, the structural and toxicological similarities with N-Nitrosomethyl-N-heptylamine highlight the broader concern about this class of compounds .
Detection Methods
Analytical methods for detecting N-Nitrosomethyl-N-heptylamine and related nitrosamines have been developed to monitor their presence in various matrices. These methods typically employ gas chromatography coupled with specialized detection systems .
The Occupational Safety and Health Administration (OSHA) has established methodologies for sampling and analyzing volatile nitrosamines in air. These methods utilize:
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Collection using specialized air samplers (ThermoSorb/N)
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Desorption with a dichloromethane/methanol (75:25)(v/v) solution
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Analysis by gas chromatography with a Thermal Energy Analyzer detector
Detection limits for similar nitrosamines using these methods are in the range of 9-15 ng/sample, corresponding to approximately 0.13-0.20 μg/m³ or 22-36 parts per billion (ppb) in air samples . Similar analytical approaches, with appropriate modifications, can be applied to detect N-Nitrosomethyl-N-heptylamine in water, consumer products, and other matrices.
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